

Relative Plasma Exposure (AUC) of Bupropion and Metabolites

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Compound Focus: Hydroxybupropion

CAS No.: 92264-81-8

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| Compound | AUC Relative to Bupropion | Key Pharmacokinetic Characteristics |
|----------------------------|---------------------------|---|
| Bupropion (parent drug) | 1 (reference) | Short half-life (~11-14 hours); extensive first-pass metabolism [1] [2] |
| Hydroxybupropion (racemic) | 16 - 20 times higher [1] | Major active metabolite; longer half-life (~20 hours); primary driver of clinical effects [1] |
| Threohydrobupropion | 11.2 times higher [1] | Active metabolite; longest half-life (~31 hours) [1] |
| Erythrohydrobupropion | 2.5 times higher [1] | Active metabolite [1] |

Stereoselective Pharmacokinetics of Enantiomers

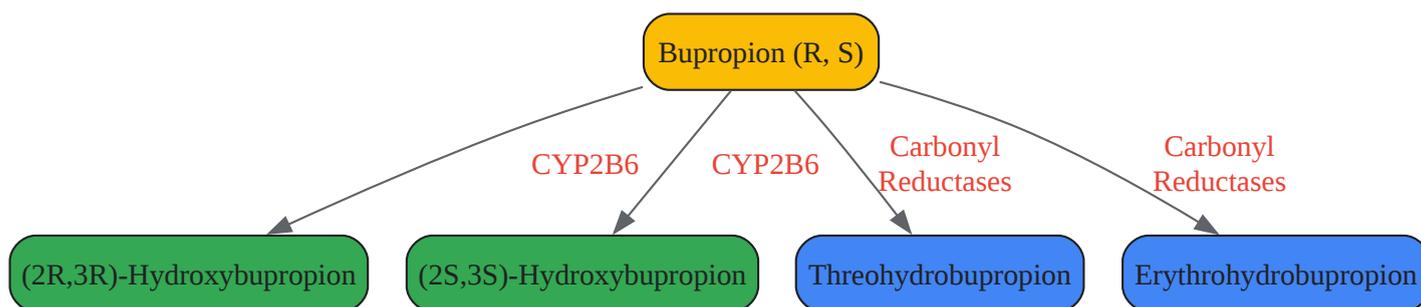
Bupropion's metabolism is stereoselective, meaning its chiral enantiomers and metabolite diastereomers are handled differently by the body. After a single 100 mg oral dose of racemic bupropion in healthy volunteers, the plasma exposure ratios were as follows [3]:

| Stereoisomer Pair | AUC Ratio (Form 1 / Form 2) |
|---|-----------------------------|
| (2R,3R)-hydroxybupropion / (2S,3S)-hydroxybupropion | ~65 |
| R-bupropion / S-bupropion | ~6 |
| (1S,2R)-erythrohydrobupropion / (1R,2S)-erythrohydrobupropion | ~6 |
| (1R,2R)-threohydrobupropion / (1S,2S)-threohydrobupropion | ~0.5 |

These ratios indicate that the body processes these mirror-image molecules at different rates, which can influence overall drug effect and interactions [3]. The (2R,3R) enantiomer of **hydroxybupropion** shows much greater systemic exposure than its (2S,3S) counterpart [3].

Metabolic Pathway of Bupropion

The following diagram illustrates the primary metabolic pathways of bupropion and the enzymes responsible.



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Bupropion is primarily metabolized in the liver [1] [4]:

- **Formation of Hydroxybupropion:** The cytochrome P450 enzyme **CYP2B6** is primarily responsible for the 4-hydroxylation of bupropion, leading to the formation of **hydroxybupropion** diastereomers [1] [3].

- **Formation of Amino Alcohol Metabolites:** Enzymes including **11 β -hydroxysteroid dehydrogenase 1** and other **carbonyl reductases** reduce bupropion to form the diastereomeric metabolites threohydrobupropion and erythrohydrobupropion [3].

Research and Clinical Implications

- **Bupropion as a Prodrug:** The high plasma levels and pharmacological activity of **hydroxybupropion** suggest that bupropion's clinical effects are largely mediated by this metabolite, making bupropion function significantly as a prodrug [1] [5].
- **Impact on Drug-Drug Interactions (DDIs):** The high exposure and long half-lives of the metabolites, particularly **hydroxybupropion** and threohydrobupropion, are responsible for the clinically significant pharmacokinetic DDIs between bupropion and CYP2D6 substrates [3].
- **Interindividual Variability:** Genetic polymorphisms in the **CYP2B6** gene can cause substantial variability in the formation of **hydroxybupropion**, contributing to differences in clinical response and side effects among individuals [6] [7].

Experimental Protocol for Stereoselective PK Analysis

A typical clinical study design to characterize the stereoselective pharmacokinetics involves [3] [8]:

- **Study Population:** Healthy volunteers ($n=15$).
- **Dosing:** A single oral dose of 100 mg immediate-release racemic bupropion.
- **Sample Collection:** Plasma and urine samples are collected at predetermined time points post-dosing.
- **Bioanalysis:** Concentrations of bupropion enantiomers and metabolite diastereomers are quantified using validated chiral and achiral **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** methods. This allows for the separation and simultaneous quantification of the different stereoisomers.
- **Data Analysis:** Non-compartmental analysis is performed to determine key pharmacokinetic parameters (AUC, $C_{\sim}max_{\sim}$, $t_{\sim}max_{\sim}$, $t_{\sim}1/2_{\sim}$, $CL_{\sim}renal_{\sim}$). Single-dose data can also be used to model and predict steady-state exposure.

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